

A Comparative Guide to Cyclopentane-1,1-dicarboxylic Acid: Properties and Alternatives

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Cyclopentane-1,1-dicarboxylic acid

Cat. No.: B1361529

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the physicochemical properties and potential applications of **Cyclopentane-1,1-dicarboxylic acid**, alongside relevant alternative dicarboxylic acids. The data presented is intended to assist researchers in selecting the appropriate building blocks for their specific needs in synthesis and drug discovery.

Physicochemical Properties: A Comparative Analysis

Cyclopentane-1,1-dicarboxylic acid, a geminal dicarboxylic acid, possesses unique structural features that influence its physical and chemical characteristics. Understanding these properties is crucial for its application in various chemical transformations. A comparison with its isomers and other cyclic dicarboxylic acids highlights these distinctions.

Property	Cyclopentane-1,1-dicarboxylic acid	cis-Cyclopentane-1,2-dicarboxylic acid	(1R,3S)-Cyclopentane-1,3-dicarboxylic acid	Cyclopentanecarboxylic acid
Molecular Formula	C ₇ H ₁₀ O ₄	C ₇ H ₁₀ O ₄	C ₇ H ₁₀ O ₄	C ₆ H ₁₀ O ₂
Molecular Weight	158.15 g/mol [1]	158.15 g/mol	158.15 g/mol [1]	114.14 g/mol [1]
Melting Point	187 °C[1]	132-136 °C	121 °C[1]	-7 °C
Boiling Point	368.9 °C at 760 mmHg	Not available	243.22 °C (estimated)[1]	212 °C
pKa ₁	Not available	4.43 (at 25 °C)	4.26 (at 25 °C)[1]	Not applicable
pKa ₂	Not available	6.67 (at 25 °C)	5.51 (at 25 °C)[1]	Not applicable
Solubility	Soluble in organic solvents.	Moderately soluble in water, soluble in chloroform and methanol.	Slightly soluble in water and chloroform when heated.[1]	Moderately soluble in water, soluble in ethanol and ether.
LogP	0.716	0.5719	Not available	1.3

Applications in Synthesis and Medicinal Chemistry

Cyclopentane derivatives are valuable scaffolds in medicinal chemistry, appearing in the core structures of various drugs, including steroids and prostaglandins.[2] The rigid cyclopentane ring allows for precise spatial orientation of functional groups, which is critical for binding to biological targets.

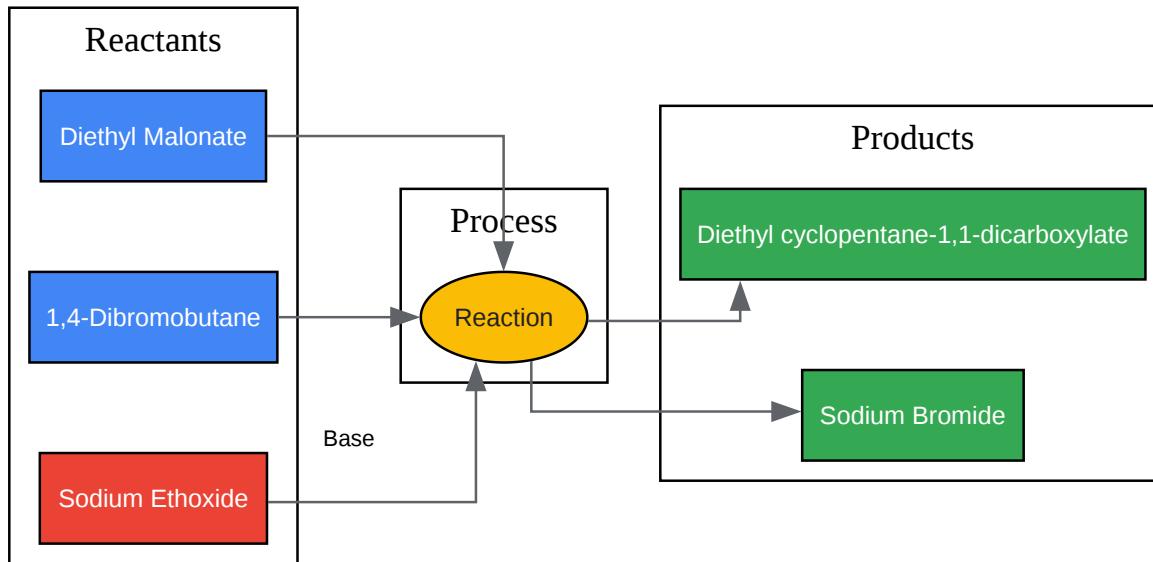
1. Synthesis of Spiro Compounds:

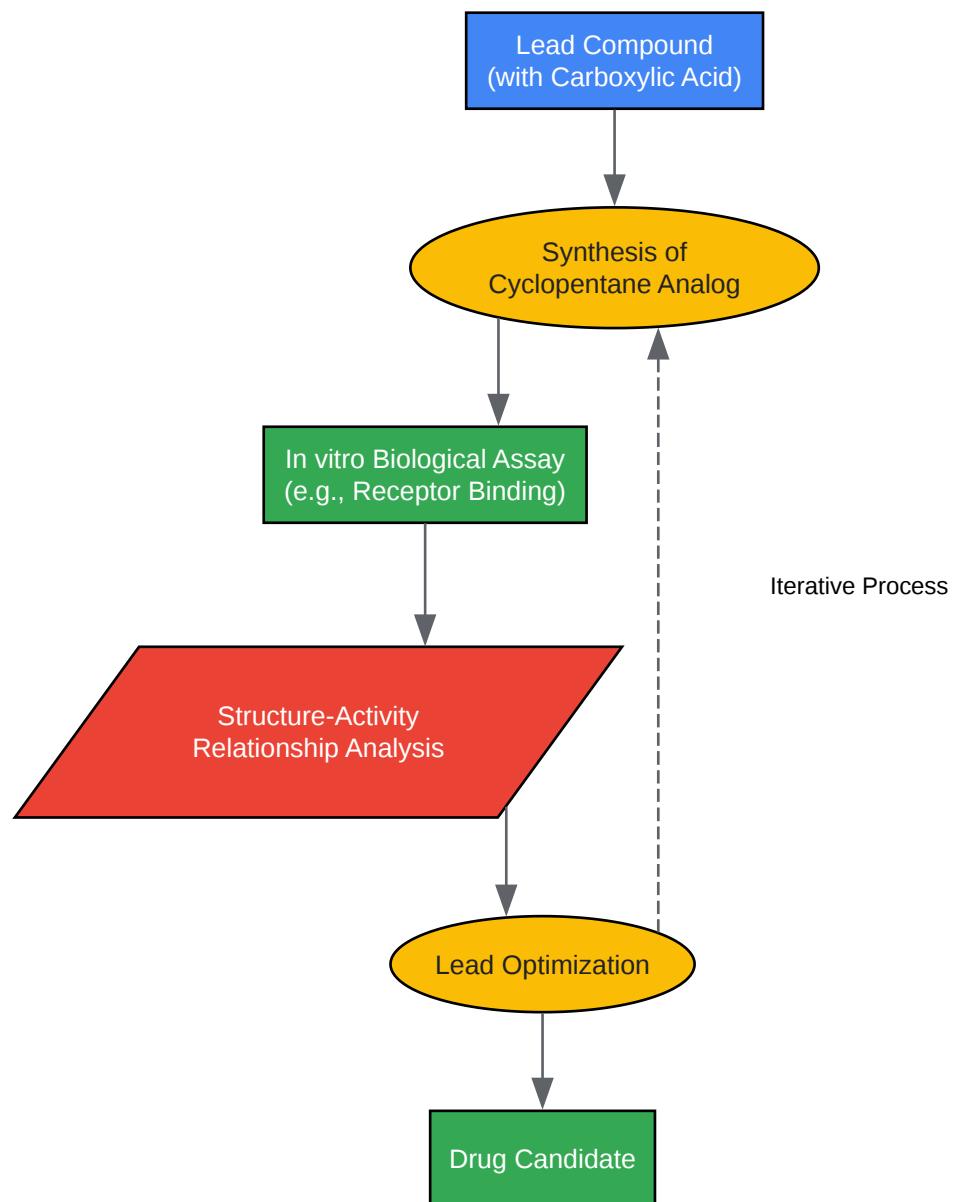
Cyclopentane-1,1-dicarboxylic acid is a key precursor for the synthesis of spiro compounds, which are molecules containing two rings connected by a single common atom. Spiro-β-lactams, in particular, have garnered significant interest due to their potential as antimicrobial

and anti-HIV agents.[3][4] The geminal dicarboxylic acid moiety allows for the construction of the spirocyclic framework.

2. Bioisosteric Replacement in Drug Design:

Derivatives of cyclopentane dicarboxylic acids, such as cyclopentane-1,2-diones and cyclopentane-1,3-diones, have been investigated as bioisosteres for the carboxylic acid functional group.[2][5][6] Bioisosteric replacement is a strategy in drug design to modify a lead compound's physicochemical properties and biological activity by replacing a functional group with another that has similar steric and electronic characteristics. In the context of thromboxane A2 receptor antagonists, these cyclopentane derivatives have shown promise in mimicking the interactions of a carboxylic acid with the receptor.[2][5][6]


Experimental Protocols


Detailed experimental procedures are essential for the successful application of these compounds. Below are representative protocols for the synthesis of key intermediates.

Synthesis of Diethyl cyclopentane-1,1-dicarboxylate

This protocol describes a common method for synthesizing the diethyl ester of **Cyclopentane-1,1-dicarboxylic acid**, a versatile intermediate for further chemical modifications.

DOT Script:

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Buy (1R,3S)-Cyclopentane-1,3-dicarboxylic acid | 876-05-1 [smolecule.com]

- 2. Evaluation of the cyclopentane-1,2-dione as a potential bio-isostere of the carboxylic acid functional group - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and evaluation of cyclopentane-based muraymycin analogs targeting MraY - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of the cyclopentane-1,2-dione as a potential bio-isostere of the carboxylic acid functional group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cyclopentane-1,3-dione: a novel isostere for the carboxylic acid functional group. Application to the design of potent thromboxane (A2) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Guide to Cyclopentane-1,1-dicarboxylic Acid: Properties and Alternatives]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1361529#literature-comparison-of-cyclopentane-1-1-dicarboxylic-acid-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com